5-(4-Isobutoxy-phenyl)-imidazolidine-2,4-dione
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Overview
Description
5-(4-Isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione is an organic compound with a complex structure that includes an imidazole ring and an isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione typically involves the reaction of 4-isobutoxybenzaldehyde with glycine and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-ylmethylene-2,4,6(1H,3H,5H)-pyrimidinetrione: A compound with a similar isobutoxyphenyl group but different heterocyclic rings.
4-Isobutoxybenzaldehyde: A precursor in the synthesis of 5-(4-isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione.
Uniqueness
5-(4-Isobutoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its imidazole ring provides a versatile scaffold for further modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)7-18-10-5-3-9(4-6-10)11-12(16)15-13(17)14-11/h3-6,8,11H,7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
UMLAJAIAPYSCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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